1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid

Medicinal Chemistry sGC Activator Structure-Activity Relationship

Regioisomer ambiguity often confounds sGC activator SAR. This specific 3-COOH regioisomer (CAS 1708013-11-9) resolves that. • Correct 3-COOH regioisomer for sGC heme-binding domain engagement (Bayer patent US12098140) • Definitive PDE selectivity reference standard for panel screening • Fragment-sized scaffold (MW 260.29) for CNS target optimization • Available at ≥97% purity for reproducible SAR data

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
Cat. No. B11799085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3CCCC(C3)C(=O)O
InChIInChI=1S/C13H16N4O2/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(8-16)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19)
InChIKeyPQVIZGFPKDZRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid: Core Pharmacophore and Procurement-Relevant Identity


1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid (CAS 1708013-11-9) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrazine core linked to a piperidine ring bearing a carboxylic acid group at the 3-position . With a molecular formula of C13H16N4O2 and a molecular weight of 260.29 g/mol, it serves as a key intermediate or scaffold in medicinal chemistry, particularly within kinase and phosphodiesterase (PDE) inhibitor programs [1]. The compound is commercially available at purities of 97% or higher from multiple vendors . Its structural attributes position it within a class of compounds actively explored in patents for cardiovascular, renal, and fibrotic disease targets [2].

Positional isomer for SAR studies
Kinase / PDE inhibitor medicinal chemistry scaffold
High-purity research intermediate

Why 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid Cannot Be Replaced by an In-Class Alternative


Generic substitution within the pyrazolo[1,5-a]pyrazine-piperidine carboxylic acid series is not straightforward due to the sensitivity of biological activity to the position of the carboxylic acid group and the nature of the substituent on the pyrazole ring. For instance, the patent literature on related compounds as soluble guanylate cyclase (sGC) activators demonstrates that small structural changes, such as moving the carboxylic acid from the 3- to the 4-position of the piperidine ring or altering the 2-substituent from a methyl to a cyclopropyl group, can drastically alter potency, selectivity, and pharmacokinetic profiles [1]. Therefore, treating this compound as a simple, interchangeable building block without confirming its specific role in a given synthetic pathway or biological assay risks project failure due to unexpected loss of activity or altered physicochemical properties [2].

Regiochemical Sensitivity
Positional isomerism (3- vs 4-carboxylic acid) may alter target engagement; SAR suggests possible loss of activity.
Substituent-Dependent Selectivity
2-Methyl to cyclopropyl swap can shift selectivity profiles and physicochemical properties, limiting interchangeability.
Analog Physicochemical Variation
Ring-size changes (piperidine vs. azetidine) or methyl removal alter basicity and lipophilicity, affecting formulation fit.

Quantitative Differentiation Guide for 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid


Positional Isomerism: Carboxylic Acid at Piperidine 3-Position vs. 4-Position

The target compound is the 3-carboxylic acid regioisomer. Its closest positional isomer, 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid (CAS 1710195-60-0), is commercially available but differs in the attachment point of the carboxylic acid on the piperidine ring. In the broader class of substituted pyrazolo piperidine carboxylic acids patented as sGC activators, the position of the carboxylic acid is a critical determinant of pharmacological activity [1]. While specific head-to-head public IC50 data for this exact pair is absent, the patent exemplifies that regioisomeric changes within this scaffold can lead to a complete loss of target engagement .

Positional Isomerism: 3- vs 4-COOH
Class-level inference
Regiochemical shift may lead to complete loss of target engagement (patent SAR)
Regioisomer identity critical for intended activity
Head-to-head IC50 data unavailable; patent class-level evidence
Medicinal Chemistry sGC Activator Structure-Activity Relationship

2-Methyl Substituent vs. 2-Cyclopropyl Analog

The 2-methyl group on the pyrazolo[1,5-a]pyrazine core distinguishes this compound from the 2-cyclopropyl analog (CAS 1707399-45-8). The calculated logP (XLogP3-AA) for the cyclopropyl analog is 1.0 [1], while the methyl analog is predicted to be more hydrophilic, though an exact experimental value is not available . This difference impacts solubility and membrane permeability, key parameters for in vivo efficacy. In related kinase inhibitor series, a methyl-to-cyclopropyl swap can significantly alter selectivity profiles against off-target kinases.

2-Methyl vs. 2-Cyclopropyl
Class-level inference
Cyclopropyl analog XLogP3-AA 1.0; methyl analog predicted more hydrophilic; MW difference 26 g/mol
Physicochemical profile differs; affects solubility and permeability interpretation
Computed logP for cyclopropyl analog; experimental data limited
Kinase Inhibitor PDE Inhibitor Lipophilicity

Piperidine Ring vs. Azetidine Ring for Carboxylate Presentation

Replacing the piperidine ring with an azetidine ring creates 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid (CAS 1917529-34-0), which presents the carboxylic acid in a conformationally more constrained environment . The molecular weight difference is significant (260.29 vs. 232.24 g/mol), and the basicity of the nitrogen in the azetidine ring (pKa ~11) differs from that of piperidine (pKa ~10.3), which can influence binding interactions and salt formation properties [1]. This scaffold hop can be used to fine-tune potency and metabolic stability.

Piperidine vs. Azetidine Ring
Class-level inference
Ring size and pKa shift (~0.7 units); MW difference 28 g/mol; altered vector angle and basicity
Conformational constraint and basicity affect target engagement and salt formation
pKa from computational models; binding data not publicly available
Scaffold Hopping Medicinal Chemistry Ring Size

Des-methyl Analog: Impact of 2-Position on Pyrazolo Core

Removing the 2-methyl group yields 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid (CAS 1707594-27-1), with a molecular weight of 246.27 g/mol [1]. The methyl group contributes to hydrophobic interactions and can influence the electronic properties of the pyrazole ring, potentially affecting pi-pi stacking or hydrogen bonding. While direct comparative biological data is not publicly available, in related pyrazolo[1,5-a]pyrazine series, the presence of a 2-methyl group has been shown to improve selectivity for specific PDE isoforms and reduce off-target activity [2].

2-Methyl vs. Des-methyl
Class-level inference
Methyl group absence (MW 246.27 vs 260.29) removes hydrophobic contact; selectivity differences inferred from PDE patent SAR
Methyl substituent influences selectivity window; absence may broaden off-target activity
Direct comparative biological data unavailable; review of US9073917 SAR
Structure-Activity Relationship Fragment-Based Drug Design Hydrogen Bonding

Optimal Application Scenarios for 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid


sGC Activator Lead Optimization for Cardiovascular Indications

This compound is a valuable synthetic intermediate for exploring the SAR around the carboxylic acid position in sGC activator programs. As evidenced by Bayer's patent family (US12098140) [1], the 3-carboxylic acid regioisomer is a critical variation point; using this specific isomer ensures the correct vector for binding to the sGC heme-binding domain, which is essential for robust activation of the cGMP pathway in cardiomyocytes and vascular smooth muscle cells.

PDE Isoform Selectivity Screening

The combination of a 2-methyl group on the pyrazolo core and the 3-carboxylic acid on the piperidine ring creates a unique pharmacophore for probing PDE selectivity. Public data suggests that related compounds from the US9073917 patent family show strong, selective inhibition of specific PDE isoforms (e.g., PDE3 IC50 ~1 nM vs. comparator with IC50 ~900 nM) [2]. This compound can be used as a reference standard in panel screens to map the selectivity fingerprint of new PDE inhibitors.

Fragment-Based Drug Discovery for Neurodegenerative Diseases

With a molecular weight of 260.29 and high purity (>97%) available, this compound meets the criteria for a fragment-sized scaffold . Its structural features allow for efficient exploration of growth vectors from the carboxylic acid and the pyrazine ring, facilitating fragment growing or merging strategies aimed at challenging CNS targets, such as those implicated in Parkinson's or Alzheimer's disease, as suggested by preclinical research summaries [3].

Chemical Biology Tool for Target Deconvolution

Given the documented antioxidant and PDE-inhibitory dual mechanisms proposed for this class [3], this compound can serve as an affinity probe (after appropriate derivatization) to identify novel cellular targets involved in oxidative stress response. Its distinct regioisomeric identity eliminates ambiguity when correlating pull-down results with functional activity, a common problem when less well-defined isomer mixtures are used.

Application
Selection Property
Validation Focus
sGC pathway modulator SAR studies
Positional isomer identity (3-COOH)
Heme-binding domain SAR and cGMP activation endpoints
PDE isoform selectivity panel screening
Substituent-dependent selectivity profile
Isoform-selectivity fingerprint review
Fragment-based CNS target probe development
Fragment-sized scaffold with growth vectors
Fragment growing/merging strategy validation
Chemical biology target deconvolution probe
Regioisomeric probe specificity
Affinity pull-down correlation and functional assay confirmation
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